{4-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester {4-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464664
InChI: InChI=1S/C17H31N3O3/c1-11(18)15(21)20(14-9-10-14)13-7-5-12(6-8-13)19-16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,22)/t11-,12?,13?/m0/s1
SMILES: CC(C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N
Molecular Formula: C17H31N3O3
Molecular Weight: 325.4 g/mol

{4-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13464664

Molecular Formula: C17H31N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

{4-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester -

Specification

Molecular Formula C17H31N3O3
Molecular Weight 325.4 g/mol
IUPAC Name tert-butyl N-[4-[[(2S)-2-aminopropanoyl]-cyclopropylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C17H31N3O3/c1-11(18)15(21)20(14-9-10-14)13-7-5-12(6-8-13)19-16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,22)/t11-,12?,13?/m0/s1
Standard InChI Key OWRKRPGRLYIGNZ-HIFPTAJRSA-N
Isomeric SMILES C[C@@H](C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N
SMILES CC(C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N
Canonical SMILES CC(C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexyl ring substituted with a cyclopropylamino group and a tert-butyl carbamate moiety. The (S)-2-aminopropionyl (alanine-derived) side chain introduces chirality, critical for biological interactions . The molecular formula is C₁₇H₃₁N₃O₃, with a molar mass of 325.45 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1389320-32-4
Molecular FormulaC₁₇H₃₁N₃O₃
Molar Mass325.45 g/mol
Boiling Point (Predicted)463.5 ± 44.0 °C
Density (Predicted)1.05 ± 0.1 g/cm³
pKa (Predicted)12.32 ± 0.40

Stereochemical Considerations

The (S)-configuration at the alanine-derived side chain influences its binding affinity to biological targets. Comparative studies of enantiomers in analogous compounds demonstrate up to 5-fold differences in receptor binding .

Synthesis and Optimization

Retrosynthetic Strategies

The synthesis typically involves sequential peptide coupling and carbamate formation. A retrosynthetic approach divides the molecule into three fragments:

  • Cyclohexyl-cyclopropylamine core

  • (S)-2-aminopropionyl side chain

  • tert-Butyl carbamate protecting group

Stepwise Synthesis

  • Cyclopropane Ring Formation: Cyclopropylamine is introduced via [2+1] cycloaddition or nucleophilic substitution .

  • Peptide Coupling: The (S)-2-aminopropionyl group is attached using carbodiimide reagents (e.g., EDC/HOBt).

  • Carbamate Protection: tert-Butyl dicarbonate (Boc₂O) is used to protect the amine, yielding the final product .

Table 2: Representative Synthesis Yields

StepYield (%)ConditionsSource
Cyclopropane Formation75–85THF, −78°C, 12 h
Peptide Coupling89DCM, RT, 4 h
Boc Protection91Pyridine, 0°C → RT, 16 h

Challenges and Solutions

  • Cyclopropane Stability: The strained cyclopropane ring requires inert conditions to prevent ring-opening .

  • Stereochemical Purity: Chiral HPLC or enzymatic resolution ensures >99% enantiomeric excess .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include:

    • δ 1.39 ppm (tert-butyl CH₃)

    • δ 3.74 ppm (cyclopropyl CH₂)

    • δ 4.36 ppm (cyclohexyl NH) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 326.3, consistent with the molecular formula .

Biological Activity and Mechanisms

Receptor Interactions

The compound’s carbamate and cyclopropyl groups enable interactions with enzymes and receptors. Analogous carbamates inhibit P2Y₁ receptors (IC₅₀ ≈ 0.48 μM), suggesting potential for cardiovascular therapeutics .

Table 3: Biological Data for Analogues

CompoundTargetIC₅₀/EC₅₀ (μM)Source
P2Y₁ Antagonist AnalogP2Y₁ Receptor0.48
Cyclopropane-CarbamateTopoisomerase II2.3

Comparison with Structural Analogues

Ethyl vs. Cyclopropyl Substitutions

Replacing cyclopropyl with ethyl groups (e.g., {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester) reduces steric hindrance but decreases receptor affinity by 4-fold .

tert-Butyl vs. Benzyl Carbamates

Benzyl carbamates offer higher solubility but lower metabolic stability compared to tert-butyl derivatives .

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